molecular formula C8H5FN4O2 B2373606 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 951626-72-5

4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B2373606
CAS No.: 951626-72-5
M. Wt: 208.152
InChI Key: KRBXQWUJKIDCSD-UHFFFAOYSA-N
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Description

4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5FN4O2 and a molecular weight of 208.15 g/mol It is characterized by the presence of a fluorine atom, a tetrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-fluoro-2-nitrobenzoic acid with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Sodium azide: For the formation of the tetrazole ring.

    Palladium catalysts: For coupling reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This can lead to the inhibition of enzymes or receptors involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-2-(1H-tetrazol-1-yl)benzoic acid include:

  • 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
  • 3-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
  • 4-(1H-tetrazol-5-yl)benzoic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the tetrazole ring provides versatility in chemical reactions and biological interactions .

Properties

IUPAC Name

4-fluoro-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBXQWUJKIDCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C=NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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